

Environmental Fate and Persistence of Disperse Orange 31: A Technical Guide

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Compound of Interest

Compound Name: Disperse orange 31

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Abstract

Disperse Orange 31, a monoazo disperse dye, is utilized in the textile industry for dyeing synthetic fibers. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and persistence. Due to the limited availability of environmental data specific to **Disperse Orange 31** (C.I. 111135), this document synthesizes available information on the dye itself, closely related disperse dyes, and the general behavior of azo dyes in the environment. The guide covers biodegradation, photodegradation, and hydrolysis as primary degradation pathways, and includes detailed experimental protocols adapted from studies on similar dyes. Quantitative data, where available, are presented in tabular format to facilitate comparison. Additionally, logical workflows and degradation pathways are visualized to provide a clear understanding of the processes involved. This document is intended to be a valuable resource for researchers and professionals assessing the environmental impact of this and similar compounds.

Introduction

Disperse Orange 31 (C.I. 111135) is a synthetic organic colorant belonging to the azo class of dyes. Its chemical formula is $C_{19}H_{19}N_5O_4$, and it is manufactured through the diazo coupling of 4-nitrobenzenamine with 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate[1]. Like other disperse dyes, it has low water solubility and is used for coloring hydrophobic fibers such as polyester[1]. The environmental release of such dyes from textile manufacturing and processing is a

significant concern due to their potential persistence, bioaccumulation, and the formation of potentially harmful degradation products[2][3][4][5]. This guide aims to consolidate the available knowledge on the environmental behavior of **Disperse Orange 31**.

Chemical and Physical Properties

A summary of the key properties of **Disperse Orange 31** is provided in Table 1.

Property	Value	Reference
C.I. Name	Disperse Orange 31	[1]
C.I. Number	111135	[1]
CAS Registry Number	61968-38-5 / 68391-42-4	[1]
Molecular Formula	C ₁₉ H ₁₉ N ₅ O ₄	[1]
Molecular Weight	381.39 g/mol	[1]
Class	Monoazo	[1]
Solubility	Insoluble in water	[1]
Application	Dyeing and printing of polyester and blended fabrics	[1]

Environmental Fate and Persistence

The environmental persistence of disperse dyes is influenced by their low water solubility and complex aromatic structure, which makes them generally resistant to natural degradation processes[2][5]. The primary mechanisms for the environmental degradation of azo dyes are biodegradation, photodegradation, and, to a lesser extent, hydrolysis and other abiotic processes.

Biodegradation

The biodegradation of azo dyes is a critical process in their environmental removal. It typically occurs in a two-stage process involving an initial anaerobic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines[6][7].

3.1.1. Anaerobic Biodegradation

Under anaerobic conditions, the azo bond ($-N=N-$) of **Disperse Orange 31** is susceptible to reductive cleavage by microbial azoreductases. This process results in the decolorization of the dye and the formation of aromatic amines[6][8]. Based on the structure of **Disperse Orange 31**, the expected primary degradation products from the cleavage of the azo bond are 4-nitroaniline and 2-((4-aminophenyl)(2-cyanoethyl)amino)ethyl acetate.

A study on the closely related Disperse Orange 3 demonstrated its complete mineralization within 24 hours by the alkaliphilic bacterium *Pseudomonas* DL 17. The identified metabolites included p-nitroaniline and p-phenylenediamine, supporting the proposed initial reductive cleavage of the azo bond[8].

3.1.2. Aerobic Biodegradation

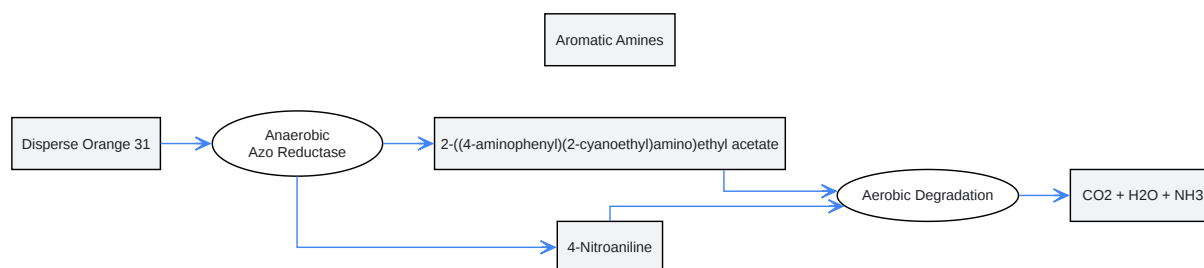
The aromatic amines produced during anaerobic degradation may be further mineralized under aerobic conditions[6][7][9]. For instance, 4-nitroaniline can be aerobically degraded by various microorganisms[10]. The aerobic degradation pathways for the aromatic amine derived from the coupling component of **Disperse Orange 31** are not documented. However, the general pathway for aromatic amine degradation involves hydroxylation and ring cleavage[8].

The overall aerobic biodegradation of the parent **Disperse Orange 31** molecule is expected to be slow due to its low water solubility and complex structure[2].

3.1.3. Enzymatic Degradation

Enzymes such as laccases have been shown to decolorize various disperse dyes. In a study involving eleven industrial-grade disperse dyes, laccase from *Pycnoporus* sp. achieved decolorization rates ranging from 51% to 96%[11]. While **Disperse Orange 31** was not explicitly tested, a dye identified as "Orange SE-4RF 200%" was included. The optimal conditions for decolorization in this study were found to be a dye concentration of 50 mg/L, a temperature of 65 °C, and a pH of 4, with the presence of a mediator (1-hydroxybenzotriazole) enhancing the process[11].

The following diagram illustrates the proposed initial steps in the biodegradation of **Disperse Orange 31**, based on the known mechanisms for azo dyes.



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Proposed initial biodegradation pathway of **Disperse Orange 31**.

Photodegradation

Photodegradation, or the breakdown of molecules by light, is another significant environmental fate process for dyes. The rate and extent of photodegradation depend on factors such as light intensity, wavelength, and the presence of photosensitizers or photocatalysts.

While specific photodegradation studies on **Disperse Orange 31** are not readily available, research on other disperse dyes indicates that they are generally resistant to photolysis in water[12]. One study showed an average of 40% color loss for several commercial dyes after 200 hours of exposure to artificial light[12].

The use of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), can significantly enhance the degradation of disperse dyes under UV or visible light irradiation[13]. These advanced oxidation processes generate highly reactive hydroxyl radicals that can non-selectively oxidize the dye molecules, leading to their mineralization[14].

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of disperse dyes to hydrolysis is generally high[2]. However, the ester group in the **Disperse Orange 31** molecule (from the 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate precursor) could be susceptible to hydrolysis, particularly under alkaline conditions, to form the corresponding

carboxylic acid and alcohol. The rate of this hydrolysis under typical environmental pH conditions (pH 5-9) is expected to be slow.

Abiotic Degradation

Other abiotic degradation processes, such as oxidation by other environmental oxidants, are generally considered to be slow for azo dyes compared to biotic and photocatalytic degradation.

Quantitative Data

Specific quantitative data on the environmental fate and persistence of **Disperse Orange 31** are not available in the reviewed literature. The following table provides a summary of the expected persistence based on the general properties of disperse azo dyes.

Environmental Compartment	Degradation Process	Expected Half-Life/Persistence	Data Source/Reference
Water	Biodegradation (Aerobic)	Long	General data on disperse dyes[2]
Water	Biodegradation (Anaerobic)	Moderate (decolorization)	General data on azo dyes[6]
Water	Photodegradation	Long (without catalyst)	[12]
Soil	Biodegradation	Long	General data on disperse dyes
Sediment	Biodegradation (Anaerobic)	Moderate (decolorization)	General data on azo dyes

Experimental Protocols

The following sections provide detailed experimental protocols for assessing the environmental fate of **Disperse Orange 31**, adapted from methodologies used for other disperse and azo dyes.

Biodegradation Testing

This protocol is adapted from studies on the biodegradation of azo dyes by bacterial cultures[8][15][16].

Objective: To assess the aerobic and anaerobic biodegradability of **Disperse Orange 31**.

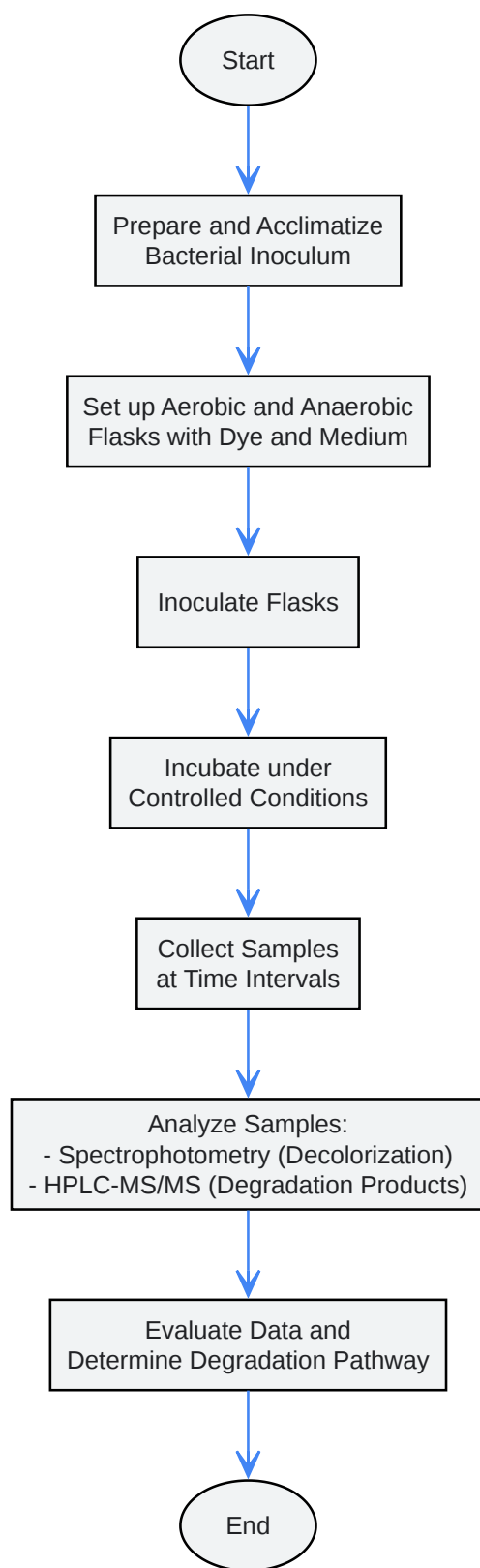
Materials:

- **Disperse Orange 31**
- Bacterial culture capable of degrading azo dyes (e.g., *Pseudomonas* sp., or a mixed microbial consortium from activated sludge)
- Mineral salts medium
- Glucose or other carbon source (for co-metabolism studies)
- Resazurin (as a redox indicator for anaerobic conditions)
- Spectrophotometer
- HPLC-MS/MS for analysis of parent compound and metabolites
- Incubator shaker
- Anaerobic chamber or gas-tight bottles with nitrogen purging system

Procedure:

- Preparation of Inoculum: Acclimatize the bacterial culture to the dye by gradual exposure to increasing concentrations of **Disperse Orange 31** in a suitable growth medium.
- Aerobic Biodegradation:
 - Prepare a series of flasks containing mineral salts medium and a defined concentration of **Disperse Orange 31** (e.g., 50 mg/L).
 - Inoculate the flasks with the acclimatized bacterial culture.
 - Include control flasks (dye without inoculum, and inoculum without dye).

- Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C).
- At regular time intervals, withdraw samples and measure the absorbance at the dye's maximum wavelength to determine the extent of decolorization.
- Analyze the samples by HPLC-MS/MS to quantify the parent dye and identify degradation products.
- Anaerobic Biodegradation:
 - Prepare a series of gas-tight bottles with mineral salts medium, a carbon source (e.g., glucose), resazurin, and **Disperse Orange 31**.
 - Deoxygenate the medium by purging with nitrogen gas.
 - Inoculate the bottles with the acclimatized culture inside an anaerobic chamber.
 - Include appropriate controls.
 - Incubate the bottles under static conditions at a controlled temperature.
 - Monitor decolorization and analyze samples as described for the aerobic study.



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Experimental workflow for biodegradation assessment.

Photodegradation Testing

This protocol is adapted from studies on the photodegradation of commercial dyes[12][13].

Objective: To determine the rate of photodegradation of **Disperse Orange 31** in aqueous solution.

Materials:

- **Disperse Orange 31**
- High-purity water
- Quartz tubes or photoreactor
- Light source (e.g., Xenon lamp with filters to simulate sunlight, or a UV lamp)
- Spectrophotometer
- HPLC-MS/MS

Procedure:

- Sample Preparation: Prepare a solution of **Disperse Orange 31** in high-purity water at a known concentration.
- Irradiation:
 - Fill the quartz tubes or photoreactor with the dye solution.
 - Include a dark control by wrapping a tube in aluminum foil.
 - Expose the samples to the light source under controlled temperature conditions.
- Analysis:
 - At regular time intervals, withdraw samples from the irradiated and dark control tubes.
 - Measure the absorbance at the dye's maximum wavelength to monitor its disappearance.

- Analyze the samples by HPLC-MS/MS to quantify the parent dye and identify photoproducts.
- Data Analysis: Calculate the photodegradation rate constant and half-life.

Analytical Methodology

The quantitative analysis of **Disperse Orange 31** and its degradation products in environmental matrices requires sensitive and selective analytical methods. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice[10][17].

Sample Preparation:

- Water Samples: Solid-phase extraction (SPE) can be used to pre-concentrate the analytes from water samples[10].
- Soil/Sediment Samples: Solvent extraction, often assisted by ultrasonication, is used to extract the dye from solid matrices[10].

Chromatographic and Mass Spectrometric Conditions:

- HPLC Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is common.
- MS Detection: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte, followed by multiple reaction monitoring (MRM) for quantification.

Conclusion

The environmental fate of **Disperse Orange 31** is largely governed by its low water solubility and the stability of its azo bond. While specific quantitative data for **Disperse Orange 31** are scarce, the available information on similar azo disperse dyes suggests that it is likely to be persistent in the environment. Biodegradation is expected to be the primary degradation pathway, initiated by anaerobic cleavage of the azo bond to form aromatic amines, which may then be further degraded under aerobic conditions. Photodegradation is likely to be slow in the

absence of a photocatalyst. Further research is needed to generate specific data on the degradation rates, half-lives, and transformation products of **Disperse Orange 31** in various environmental compartments to enable a more complete risk assessment.

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